molecular formula C22H27N3O2 B284217 2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B284217
M. Wt: 365.5 g/mol
InChI Key: QMMNPBXPGDECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide acts on the cannabinoid receptors in the brain and nervous system, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the body, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, leading to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide in lab experiments is its potency, which allows for smaller doses to be used. However, its high affinity for the CB1 receptor can also lead to potential toxicity and adverse effects, which must be carefully monitored.

Future Directions

Future research on 2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide could focus on its potential applications in the treatment of specific medical conditions, as well as further investigation into its mechanism of action and potential side effects. Additionally, studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide is synthesized by reacting 2-methylamino-1-(4-methylphenyl)propan-1-one with 1-(cyclohexylmethyl)-1H-benzimidazole-2-carboxylic acid, followed by N-(2-chloroethyl)propan-2-amine. The resulting product is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its anti-inflammatory and anti-tumor properties.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-methyl-N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-18-9-5-6-10-19(18)25(21)14-15-27-20-11-7-4-8-17(20)3/h4-11,16H,12-15H2,1-3H3,(H,23,26)

InChI Key

QMMNPBXPGDECCC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C

Origin of Product

United States

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